Journal Name:Petroleum Exploration and Development
Journal ISSN:1000-0747
IF:5.194
Journal Website:http://www.sciencedirect.com/science/journal/18763804
Year of Origin:0
Publisher:Science Press
Number of Articles Per Year:114
Publishing Cycle:
OA or Not:Not
Building up longitudinal concentration gradients in shallow microchannels
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2007-06-26 , DOI: 10.1039/B706340G
We demonstrate a compact and low consumption (60 nL) method for generating concentration gradients along microchannels with shallow parabolic cross-sections. The regimes of dispersion at work in such systems and the resulting concentration fields are described theoretically and experimentally. Experiments are performed in PDMS (polydimethylsiloxane) microchannels actuated by integrated valves. Detailed comparison between theory and experiment for the “short time” and “long time” regimes leads to excellent agreement. The system is used to successfully set up a series of isolated microchambers with mixtures of increasing solute concentrations, which may be a first step towards devices for screening.
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Petroleum Exploration and Development ( IF 5.194 ) Pub Date: , DOI: 10.1039/C1LC90095A
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Capture, isolation and release of cancer cells with aptamer-functionalized glass bead array†
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2012-07-27 , DOI: 10.1039/C2LC21251J
Early detection and isolation of circulating tumor cells (CTC) can enable better prognosis for cancer patients. A Hele-Shaw device with aptamer functionalized glass beads is designed, modeled, and fabricated to efficiently isolate cancer cells from a cellular mixture. The glass beads are functionalized with anti-epidermal growth factor receptor (EGFR) aptamer and sit in ordered array of pits in polydimethylsiloxane (PDMS) channel. A PDMS encapsulation is then used to cover the channel and to flow through cell solution. The beads capture cancer cells from flowing solution depicting high selectivity. The cell-bound glass beads are then re-suspended from the device surface followed by the release of 92% cells from glass beads using combination of soft shaking and anti-sense RNA. This approach ensures that the cells remain in native state and undisturbed during capture, isolation and elution for post-analysis. The use of highly selective anti-EGFR aptamer with the glass beads in an array and subsequent release of cells with antisense molecules provide multiple levels of binding and release opportunities that can help in defining new classes of CTC enumeration devices.
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Petroleum Exploration and Development ( IF 5.194 ) Pub Date: , DOI: 10.1039/C2LC90021A
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Bio-inspired, efficient, artificial lung employing air as the ventilating gas
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2011-07-14 , DOI: 10.1039/C1LC20020H
Artificial lungs have recently been utilized to rehabilitate patients suffering from lung diseases. However, significant advances in gas exchange, biocompatibility, and portability are required to realize their full clinical potential. Here, we have focused on the issues of gas exchange and portability and report a small-scale, microfabricated artificial lung that uses new mathematical modeling and a bio-inspired design to achieve oxygen exchange efficiencies much larger than current devices, thereby enabling air to be utilized as the ventilating gas. This advancement eliminates the need for pure oxygen required by conventional artificial lung systems and is achieved through a device with feature sizes and structure similar to that in the natural lung. This advancement represents a significant step towards creating the first truly portable and implantable artificial lung systems for the ambulatory care of patients suffering from lung diseases.
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Chemotaxis in microfluidic devices—a study of flow effects†
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2008-05-21 , DOI: 10.1039/B801331D
The use of microfluidic devices has become increasingly popular in the study of chemotaxis due to the exceptional control of flow properties and concentration profiles on the length scale of individual cells. In these applications, it is often neglected that cells, attached to the inner surfaces of the microfluidic chamber, are three-dimensional objects that perturb and distort the flow field in their vicinity. Depending on the interplay of flow speed and geometry with the diffusive time scale of the chemoattractant in the flow, the concentration distribution across the cell membrane may differ strongly from the optimal gradient in a perfectly smooth channel. We analyze the underlying physics in a two-dimensional approximation and perform systematic numerical finite element simulations to characterize the three-dimensional case and to identify optimal flow conditions.
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Petroleum Exploration and Development ( IF 5.194 ) Pub Date: , DOI: 10.1039/C3LC90039H
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Petroleum Exploration and Development ( IF 5.194 ) Pub Date: , DOI: 10.1039/C3LC90133E
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Biological gel-based microchamber array for tumor cell proliferation and migration studies in well-controlled biochemical gradients†
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2021-06-23 , DOI: 10.1039/D0LC00951B
Breast cancer metastasis is a complex process controlled by multiple factors, including various cell–cell interactions, cell–environment coupling, and oxygen, nutrient and drug gradients that are intimately related to the heterogeneous breast tissue structure. In this study, we constructed a high-throughput in vitro biochip system containing an array of 642 microchambers arranged in a checkerboard configuration, with each chamber embedded in a composite extracellular matrix (ECM) composed of engineered collagen and Matrigel to mimic local heterogeneous environment in vivo. In addition, a controllable complex tetragonal chemical concentration profile can be achieved by imposing chemical compounds at the four boundaries of the chip, leading to distinct local nutrient and/or drug gradients in the individual microchambers. Here, the microchamber array with composite ECM (MACECM) device aims to simulate multiple tumor cell niches composed of both breast epithelial cells (MCF-10A-GFP) and metastatic breast cancer cells (MDA-MB-231-RFP), which enables systematic studies of cell responses to a variety of biochemical conditions. The results obtained from the MACECM studies indicate that discoidin domain receptor 1 (DDR1) inhibitor 7rh and matrix metalloproteinase inhibitor batimastat, in association with epidermal growth factor (EGF) had no significant effects on the growth of MCF-10A-GFP cells, but had significant effects on DDR1 expression and the related migratory behavior of MDA-MB-231-RFP cells. The MACECM design not only enables the construction of a more realistic in vitro model for investigating cancer cell migration mechanisms but also has considerable potential for further development as a platform for next-generation high-throughput and therapeutic screening (e.g., anti-cancer drug evaluation) and personalized medicine.
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CD4 counting technologies for HIV therapy monitoring in resource-poor settings – state-of-the-art and emerging microtechnologies†
Petroleum Exploration and Development ( IF 5.194 ) Pub Date: 2013-04-22 , DOI: 10.1039/C3LC50213A
Modern advancements in pharmaceuticals have provided individuals who have been infected with the human immunodeficiency virus (HIV) with the possibility of significantly extending their survival rates. When administered sufficiently soon after infection, antiretroviral therapy (ART) allows medical practitioners to control onset of the symptoms of the associated acquired immune deficiency syndrome (AIDS). Active monitoring of the immune system in both HIV patients and individuals who are regarded as “at-risk” is critical in the decision making process for when to start a patient on ART. A reliable and common method for such monitoring is to observe any decline in the number of CD4 expressing T-helper cells in the blood of a patient. However, the technology, expertise, infrastructure and costs to carry out such a diagnostic cannot be handled by medical services in resource-poor regions where HIV is endemic. Addressing this shortfall, commercialized point-of-care (POC) CD4 cell count systems are now available in such regions. A number of newer devices will also soon be on the market, some the result of recent maturing of charity-funded initiatives. Many of the current and imminent devices are enabled by microfluidic solutions, and this review will critically survey and analyze these POC technologies for CD4 counting, both on-market and near-to-market deployment. Additionally, promising technologies under development that may usher in a new generation of devices will be presented.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 ENERGY & FUELS 能源与燃料3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
29.90 42 Science Citation Index Expanded Not
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